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MC 1046

Cat. No.: B196321
CAS No.: 126860-83-1
M. Wt: 410.6 g/mol
InChI Key: KKDBQSPKXAUHPH-NRCQPIEOSA-N
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Description

Intermediate Compounds and Unreacted Reagents in Multi-Step Synthesis

The synthesis of complex molecules like Calcipotriol (B1668217) is a multi-step process that often involves numerous chemical reactions and intermediate compounds. pnas.org Impurities can be introduced at various stages of this synthesis.

Process-Related Impurities : These impurities are substances that form during the manufacturing process itself. They can be byproducts resulting from unintended side reactions, which are common in complex organic syntheses. For Calcipotriol, a synthetic derivative of vitamin D3, the intricate pathway to construct the final molecule provides multiple opportunities for such side reactions. pnas.orgnih.gov

Intermediates : In a multi-step synthesis, not all intermediate compounds may be fully converted into the next desired molecule in the sequence. These unreacted intermediates can persist through subsequent steps and appear as impurities in the final API if not adequately removed. The total synthesis of Calcipotriol involves the careful construction of key fragments, such as the A-ring and the CD-ring, which are later combined. pnas.orgnih.gov Any leftover precursors from these stages can contaminate the final product.

Unreacted Reagents : Reagents used to drive chemical reactions, such as bases, catalysts, or protecting groups, can also become impurities if not completely removed during purification. For instance, the preparation of Calcipotriol can involve reagents like phenylsulfonyl derivatives, silyl (B83357) groups, and various solvents and bases which must be purged from the final product. google.comgoogle.com The purity of the starting materials themselves is crucial; impurities in the initial reactants can carry through the entire synthesis.

Controlling these impurities requires a deep understanding of the synthesis pathway, optimized reaction conditions (like temperature and time), and sophisticated purification techniques such as crystallization and chromatography to ensure the final product meets stringent purity standards. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38O3 B196321 MC 1046 CAS No. 126860-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDBQSPKXAUHPH-NRCQPIEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/C(=O)C1CC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126860-83-1
Record name MC-1046
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126860831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MC-1046
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70BS4HF9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Identification and Classification of Calcipotriol, Anhydrous Impurity a Ep

Chemical Designation: 24-Oxo Calcipotriol as Calcipotriol, Anhydrous Impurity A [EP]

Calcipotriol, anhydrous impurity A [EP] is chemically identified as 24-Oxo Calcipotriol. synzeal.com This name indicates that it is a derivative of Calcipotriol where the hydroxyl group (-OH) at the 24th position on the side chain has been oxidized to a ketone group (=O). It is considered a process-related impurity and can also be an active metabolite of Calcipotriol. clearsynth.com

Below is a data table summarizing the key identifiers for this compound.

IdentifierDataSource(s)
EP Impurity Name Calcipotriol, anhydrous impurity A [EP] nih.gov
Common Synonym 24-Oxo Calcipotriol synzeal.comclearsynth.com
IUPAC Name (5Z,7E,22E)-24-cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one synzeal.com
CAS Number 126860-83-1 synzeal.comclearsynth.comnih.gov
Molecular Formula C₂₇H₃₈O₃ clearsynth.comnih.gov
Molecular Weight 410.59 g/mol allmpus.com

Relationship to Other Calcipotriol Degradation Products and Isomers

The impurity profile of Calcipotriol is complex, featuring several related substances that are either isomers (compounds with the same formula but different structures) or degradation products. mdpi.com Understanding the relationship between Impurity A and these other substances is vital for analytical method development and quality control.

Pre-Calcipotriol : This is a degradation product of Calcipotriol, often formed under exposure to heat. mdpi.comresearchgate.net It is a conformational isomer, resulting from a reversible rearrangement of the triene double bond system, a characteristic reaction for vitamin D and its analogs. mdpi.com

Trans-Calcipotriol (Calcipotriol EP Impurity C) : Also known as (5E,7E)-Calcipotriol, this is a geometric isomer of Calcipotriol. mdpi.comclearsynth.com It differs in the spatial arrangement around the 5,6-double bond. This type of impurity is typically formed during the synthesis process. mdpi.com

24-R-Calcipotriol (Calcipotriol EP Impurity D) : This compound is a stereoisomer (specifically, an epimer) of Calcipotriol. medchemexpress.comnih.gov It has a different three-dimensional configuration at the 24th position on the side chain. Like Trans-Calcipotriol, it is primarily a process-related impurity arising from the synthesis. mdpi.com

Unlike these other related compounds, 24-Oxo Calcipotriol (Impurity A) is an oxidation product. It is not an isomer of Calcipotriol because its molecular formula (C₂₇H₃₈O₃) and molecular weight are different from that of the parent drug, Calcipotriol (C₂₇H₄₀O₃). This distinction is crucial for its identification and control.

The following table compares Calcipotriol and its key related substances.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Relationship to CalcipotriolSource(s)
Calcipotriol 112965-21-6C₂₇H₄₀O₃412.6Parent Drug synzeal.comsynzeal.com
Calcipotriol, anhydrous impurity A [EP] (24-Oxo Calcipotriol)126860-83-1C₂₇H₃₈O₃410.59Oxidation Product / Process Impurity synzeal.comnih.gov
Pre-Calcipotriol 176302-02-6C₂₇H₄₀O₃412.6Conformational Isomer / Degradant synzeal.comalentris.org
Trans-Calcipotriol (Impurity C)113082-99-8C₂₇H₄₀O₃412.6Geometric Isomer / Process Impurity synzeal.comclearsynth.com
24-R-Calcipotriol (Impurity D)112827-99-3C₂₇H₄₀O₃412.6Stereoisomer / Process Impurity synzeal.comnih.gov

Mechanistic Investigations into the Formation and Degradation Pathways of Calcipotriol and Impurity a

Elucidation of Specific Chemical Reactions Leading to Calcipotriol (B1668217), Anhydrous Impurity A Formation

Calcipotriol, anhydrous impurity A [EP], chemically identified as (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one, is a significant related substance of calcipotriol. nih.govpharmaffiliates.com Its formation is primarily attributed to the oxidation of the C24-hydroxyl group of the calcipotriol molecule to a ketone. This transformation can occur as a process-related impurity during the synthesis of calcipotriol or as a degradation product.

During the manufacturing process, unanticipated side reactions can lead to the generation of byproducts that are structurally similar to calcipotriol, necessitating advanced purification techniques for their removal. The oxidation of the secondary alcohol at the C24 position to a ketone represents a plausible side reaction under the conditions used for calcipotriol synthesis. The European Pharmacopoeia specifies a thin-layer chromatography (TLC) method for detecting related substances, where impurity A exhibits a relative retention (RF) of approximately 1.2 compared to calcipotriol's RF of about 0.4, confirming its distinct chemical nature. uspbpep.com

Degradation Kinetics and Mechanisms of Calcipotriol under Stress Conditions

Calcipotriol is a molecule susceptible to degradation when exposed to various environmental factors, including oxygen, light, heat, and non-optimal pH conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. These studies have shown that calcipotriol undergoes significant degradation under oxidative, photolytic, hydrolytic (acidic and basic), and thermal stress.

Oxidative Degradation Pathways of Calcipotriol

Calcipotriol demonstrates sensitivity to oxidizing agents. jddtonline.info Studies have shown that in formulations lacking an antioxidant, the concentration of calcipotriol can decrease, indicating oxidative degradation. jddtonline.info Under forced degradation conditions using hydrogen peroxide (H₂O₂), one of the identified degradation products is pre-calcipotriol, an isomer of the parent compound. mdpi.com This indicates that oxidation can trigger or accelerate the isomerization process. Furthermore, research on other complex molecules suggests that interactions with container materials, such as the Al2O3 layer in aluminum canisters, can induce aerobic oxidation, a pathway that may also be relevant for calcipotriol degradation. nih.gov Interestingly, some studies have also highlighted an antioxidative effect of calcipotriol in biological systems, where it protects melanocytes from oxidative damage, underscoring its reactivity towards oxidative species. nih.gov

Photolytic Degradation Mechanisms and Photoisomerization

Exposure to ultraviolet (UV) radiation is a primary cause of calcipotriol degradation, a critical consideration for a topically applied medication. mdpi.comresearchgate.net Studies have demonstrated that over 90% of a related vitamin D analog, calcitriol, can degrade upon exposure to UVA and UVB light. researchgate.net The photodegradation of calcipotriol primarily involves two main processes: photoisomerization and the formation of other degradation products.

The most prominent photoisomerization is the reversible transformation of calcipotriol into pre-calcipotriol. mdpi.com This occurs through a rearrangement of the conjugated triene system of the molecule. This process is complex and can also involve the formation of trans-calcipotriol (Impurity B) as an intermediate. mdpi.com

Further research has identified that photodegradation mainly impacts the side chain of the molecule, specifically the E-4-cyclopropyl-4-hydroxy-1-methylbut-2-en-1-yl moiety. mdpi.comresearchgate.net This can lead to E/Z (cis/trans) isomerization and the formation of diastereomers. mdpi.comresearchgate.net The presence of certain UV filters, such as sulisobenzone, can unexpectedly accelerate the degradation of calcipotriol, leading to the formation of at least four distinct degradation products (designated CP-2 to CP-5). mdpi.com Conversely, the inclusion of certain solvents like propylene (B89431) glycol and polyethylene (B3416737) glycol 400, or UV filters such as 2-hydroxy-4-methoxybenzophenone, in formulations can help to reduce the rate of photodegradation. nih.gov

Acid- and Base-Catalyzed Hydrolytic Degradation of Calcipotriol

Calcipotriol is known to be susceptible to hydrolytic degradation under both acidic and basic conditions. This instability presents a significant challenge for the formulation of combination products, particularly with corticosteroids like betamethasone (B1666872), which are often stable at different pH values. jddtonline.infonih.gov Calcipotriol is particularly sensitive to acidic environments. jddtonline.info While forced degradation studies confirm that calcipotriol degrades through acid- and base-catalyzed hydrolysis, the specific structures of the resulting degradation products are not extensively detailed in the available literature. The need to maintain a specific pH to ensure the stability of calcipotriol is a critical factor in the development of liquid and semi-solid dosage forms. nih.gov

Thermal Stress-Induced Degradation and Related Impurity Generation

Elevated temperatures can induce the degradation of calcipotriol. The primary and most well-documented thermal degradation pathway is the reversible isomerization of calcipotriol to pre-calcipotriol. uspbpep.commdpi.com This equilibrium is temperature-dependent; heating a solution of calcipotriol, for instance at 60°C, will accelerate the formation of pre-calcipotriol until an equilibrium is reached. mdpi.com This specific reaction is utilized in pharmacopoeial tests to generate a reference sample of pre-calcipotriol for impurity testing. uspbpep.com The sensitivity of the drug to heat necessitates controlled temperature conditions during manufacturing, storage, and transport to prevent the generation of this and other potential thermal degradants. researchgate.net

Table 1: Summary of Calcipotriol Degradation Under Stress Conditions

Stress Condition Key Degradation Products/Pathways References
Oxidation Formation of pre-calcipotriol mdpi.com
Photolysis (UV Light) Reversible isomerization to pre-calcipotriol and trans-calcipotriol; Degradation of the side chain (E/Z isomerization, diastereomer formation) mdpi.comresearchgate.net
Acid/Base Hydrolysis General degradation confirmed; specific products not detailed. High sensitivity to acidic pH. jddtonline.infonih.gov
Thermal Stress Reversible, temperature-dependent isomerization to pre-calcipotriol. uspbpep.commdpi.com

Factors Influencing Impurity Formation in Calcipotriol: Solvent Effects, pH, and Temperature

The formation of impurities in calcipotriol, including Impurity A, is influenced by several critical parameters throughout the synthesis and formulation processes.

Solvent Effects: The choice of solvent can significantly impact reaction kinetics, crystal growth, and impurity profiles. researchgate.net In the context of photodegradation, solvents such as propylene glycol and polyethylene glycol 400 have been shown to slow the rate of calcipotriol degradation. nih.gov The solvent system in a final formulation also plays a role in the stability and permeation of the drug. jddtonline.info During manufacturing, using solvents that form an azeotropic system with water can be employed to produce calcipotriol anhydrous by evaporating the water, which is crucial for stability. google.com

pH: Maintaining an optimal pH is critical for minimizing impurity formation. During synthesis, controlling the pH can prevent unwanted side reactions. In formulation, the pH must be carefully managed to prevent hydrolytic degradation, especially given calcipotriol's sensitivity to acidic conditions. jddtonline.info The challenge is compounded in combination products where different active ingredients may have conflicting pH requirements for optimal stability. nih.gov

Temperature: Temperature is a key factor influencing the stability of calcipotriol. Strict temperature control during synthesis is necessary to minimize the formation of thermally-induced byproducts. The well-established temperature-dependent equilibrium between calcipotriol and pre-calcipotriol highlights the importance of controlled storage and handling to maintain the drug's purity and isomeric profile. uspbpep.commdpi.com

Theoretical Prediction and Computational Chemistry Approaches for Degradation Product Formation

The formation of degradation products from complex molecules like Calcipotriol is a multifaceted process influenced by various environmental factors. Predicting these degradation pathways and understanding the propensity for the formation of specific impurities, such as Calcipotriol, anhydrous impurity A [EP], is a significant challenge in pharmaceutical development. Computational chemistry provides a powerful toolkit to investigate these processes at a molecular level, offering insights that complement experimental studies. These theoretical approaches can model reaction mechanisms, calculate reaction energetics, and predict the stability of intermediates and products, thereby guiding the development of more stable drug formulations.

Recent advancements in computational methods, including quantum mechanics (QM) and molecular mechanics (MM), have enabled the theoretical investigation of drug degradation. For instance, software tools that automate the exploration of potential energy surfaces can predict possible degradation products without prior knowledge of the reaction pathways. These methods often employ semi-empirical quantum mechanics for initial exploration, followed by more accurate Density Functional Theory (DFT) for refinement of the results. nih.gov Such approaches are invaluable for identifying potential degradation products that may arise under various stress conditions, including thermal, photolytic, oxidative, and hydrolytic degradation. nih.gov

In the context of Calcipotriol and its analogs, computational studies have been employed to understand their structure-activity relationships and interaction with the vitamin D receptor (VDR). drugbank.com Molecular docking simulations, a common computational technique, have been used to assess the binding affinity of Calcipotriol degradation products to the VDR. nih.govacs.org These studies can predict whether an impurity might retain biological activity or potentially interfere with the therapeutic action of the parent drug. For example, computational analyses using tools like the OSIRIS Property Explorer have been utilized to predict the toxicological profiles of Calcipotriol's photodegradation products. nih.govacs.org

While specific computational studies detailing the mechanistic formation of Calcipotriol Impurity A are not extensively reported in publicly available literature, the principles of computational chemistry can be applied to hypothesize its formation. The structure of Impurity A, also known as 24-Oxo Calcipotriol, features a ketone group at the C-24 position of the side chain. researchgate.netmdpi.com This suggests that its formation from Calcipotriol, which has a hydroxyl group at this position, is an oxidation reaction.

Theoretical modeling of this oxidation process would likely involve several steps. Initially, a suitable computational model of Calcipotriol would be constructed. The reaction environment, including the presence of an oxidizing agent (e.g., peroxide, which can be present as an impurity in excipients) and solvent, would then be simulated. pnas.org Quantum chemical methods, such as DFT, could be used to calculate the reaction pathway for the oxidation of the secondary alcohol at C-24 to a ketone. This would involve identifying the transition state structure and calculating the activation energy for the reaction. A lower activation energy would suggest a more favorable reaction pathway.

Furthermore, computational models could explore the impact of the polyene structure of Calcipotriol on the reactivity of the side chain. The conjugated triene system is known to be sensitive to oxidation and light, and theoretical calculations could elucidate how this electronic structure influences the stability of the molecule and the propensity for degradation at different sites. jddtonline.info For instance, the table below illustrates the kind of data that could be generated from such computational studies, although it is presented here as a hypothetical example due to the lack of specific published data for Calcipotriol Impurity A formation.

Hypothetical Computational Data for Calcipotriol Oxidation

Computational Method Parameter Calculated Hypothetical Value (kcal/mol) Implication
DFT (B3LYP/6-31G*) Activation Energy for C-24-OH Oxidation 25 Moderate energy barrier, suggesting the reaction is possible under certain conditions.
DFT (B3LYP/6-31G*) Reaction Enthalpy -15 Exothermic reaction, indicating the product (Impurity A) is more stable than the reactants.
Molecular Docking VDR Binding Affinity of Impurity A -7.5 Potentially reduced but still significant binding to the vitamin D receptor compared to Calcipotriol.

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

The insights gained from such theoretical predictions can be invaluable for pharmaceutical scientists. By understanding the likely degradation pathways and the factors that promote them, strategies can be developed to mitigate impurity formation. This may include the selection of more stable excipients, the inclusion of antioxidants, and the optimization of storage conditions to ensure the quality and efficacy of the final drug product. pnas.org

Advanced Analytical Methodologies for Impurity Profiling and Characterization of Calcipotriol, Anhydrous Impurity a Ep

Chromatographic Separation Techniques for Complex Impurity Mixtures

Chromatographic techniques are the cornerstone of pharmaceutical impurity analysis, offering high-resolution separation of complex mixtures. For Calcipotriol (B1668217) and its impurities, a range of sophisticated chromatographic methods are utilized to ensure comprehensive profiling.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, quantification, and identification of non-volatile and thermally labile compounds, making it ideal for the analysis of Calcipotriol and its impurities. rjptonline.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of Calcipotriol and its impurities. scirp.orgresearchgate.netsemanticscholar.org These methods typically utilize a non-polar stationary phase (like C18 or C8) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity. rjptonline.orgscirp.orgrjptonline.orgi-scholar.in

Stability-indicating RP-HPLC methods have been developed to separate Calcipotriol from its various impurities, including process-related impurities and degradation products. scirp.orgresearchgate.netresearchgate.net These methods are crucial for assessing the quality and stability of both the active pharmaceutical ingredient (API) and the finished drug product. researchgate.net For instance, a developed RP-HPLC method successfully separated Calcipotriol from its isomeric impurities, including pre-Calcipotriol, using a RP-C18 column and a gradient mobile phase consisting of water, methanol (B129727), acetonitrile (B52724), and tetrahydrofuran (B95107). scirp.orgresearchgate.net Detection is commonly performed using a UV detector at a wavelength of around 264 nm, which is the absorption maximum for Calcipotriol and many of its related impurities. rjptonline.orgscirp.orgresearchgate.netrjptonline.org

Table 1: Exemplary RP-HPLC Method Parameters for Calcipotriol Impurity Analysis

Parameter Condition Reference
Column RP-C18, 150 x 4.6 mm, 2.7 µm scirp.orgresearchgate.net
Mobile Phase Gradient of water, methanol, acetonitrile, and tetrahydrofuran scirp.orgresearchgate.net
Flow Rate 1.0 mL/min rjptonline.orgrjptonline.org
Detection UV at 264 nm rjptonline.orgscirp.orgresearchgate.netrjptonline.org

| Column Temperature | 50°C | scirp.orgresearchgate.net |

This table is for illustrative purposes and specific conditions may vary between laboratories and methods.

The linearity of these methods is established over a concentration range relevant for the quantification of impurities, and they are validated for accuracy, precision, and robustness as per ICH guidelines. rjptonline.orgrjptonline.org The recovery of impurities is typically assessed to ensure the accuracy of the quantification. rjptonline.orgrjptonline.org

Calcipotriol possesses several chiral centers, leading to the potential for the formation of various stereoisomers, including enantiomers and diastereomers, during its synthesis. Since these isomers can exhibit different pharmacological and toxicological profiles, their separation and control are critical. Chiral chromatography is the definitive technique for resolving such stereoisomeric impurities.

For vitamin D analogs, HPLC methods using chiral stationary phases (CSPs) have been developed to achieve the separation of diastereomers. nih.gov For example, the diastereomeric purity of vitamin D analogs with an additional chiral center at C-25 has been determined using HPLC on a chiral stationary phase. nih.gov In some applications, a chiral column can be used in tandem with a conventional reversed-phase column to achieve comprehensive separation of both structural and stereoisomers in a single run. The selection of the appropriate chiral stationary phase and mobile phase is crucial for achieving the desired resolution between the stereoisomers of interest.

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with sub-2 µm particles, offers significant advantages over conventional HPLC in terms of resolution, speed, and sensitivity. tandfonline.comresearchgate.net These benefits are particularly valuable for the analysis of complex impurity profiles, allowing for faster analysis times and better separation of closely eluting peaks.

UPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) methods have been successfully applied to the analysis of Calcipotriol and its degradation products. nih.govmdpi.comresearchgate.net These methods often employ C18 columns and gradient elution with mobile phases such as methanol or acetonitrile mixed with water or a buffer. tandfonline.comnih.gov The increased resolution provided by UPLC can be critical for separating minor impurities that might co-elute with the main component or other impurities in a standard HPLC analysis. The shorter run times, often under 5 minutes, significantly increase sample throughput in a quality control environment. nih.gov

Table 2: Comparison of Typical HPLC and UPLC Parameters

Parameter Conventional HPLC UPLC/UHPLC
Particle Size 3-5 µm < 2 µm
Column Length 150-250 mm 50-150 mm
Flow Rate 1.0-2.0 mL/min 0.2-0.6 mL/min
Analysis Time 15-30 min < 10 min

| Resolution | Good | Excellent |

This table presents a general comparison and actual parameters can vary.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of Calcipotriol analysis, GC is primarily used for the determination of residual solvents, which are organic volatile impurities remaining from the synthesis and purification processes. chromatographyonline.comscielo.br

Headspace GC (HS-GC) is the preferred technique for residual solvent analysis in pharmaceuticals as it allows for the introduction of only the volatile components into the GC system, thereby avoiding contamination of the system with the non-volatile API. chromatographyonline.comresearchgate.net The method involves heating the sample in a sealed vial to allow the volatile solvents to partition into the headspace gas, which is then injected into the GC. scielo.br

Commonly used stationary phases for residual solvent analysis by GC are polar, such as those based on cyanopropylphenyl polysiloxane (e.g., G43). chromatographyonline.com A flame ionization detector (FID) is typically used for quantification due to its broad response to organic compounds. researchgate.netthermofisher.com The methods are validated for the specific solvents used in the Calcipotriol manufacturing process, with limits set according to regulatory guidelines such as USP <467>. thermofisher.comthermofisher.com

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. europeanpharmaceuticalreview.com SFC has emerged as a valuable alternative to both normal-phase and reversed-phase HPLC for the analysis of pharmaceutical impurities, offering advantages such as faster analysis times, reduced organic solvent consumption, and unique selectivity. nih.govteledynelabs.comsigmaaldrich.com

SFC is particularly well-suited for the separation of chiral compounds and for the analysis of complex mixtures of impurities. nih.govchromatographyonline.com The technique has been successfully applied to the analysis of vitamin D3 and its impurities. uliege.benih.gov Method development in SFC often involves screening a variety of stationary phases and organic co-solvents (modifiers) to achieve the desired separation. nih.gov For vitamin D3 impurities, a Torus 1-AA column with acetonitrile as a modifier has been shown to be effective. uliege.benih.gov

The coupling of SFC with mass spectrometry (SFC-MS) provides a powerful tool for the identification and quantification of impurities, combining the high separation efficiency of SFC with the high sensitivity and specificity of MS detection. europeanpharmaceuticalreview.comnih.gov This hyphenated technique has been used for the comprehensive analysis of vitamin D3 impurities in various matrices. uliege.benih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Calcipotriol
Calcipotriol, anhydrous impurity A [EP]
Pre-Calcipotriol
Betamethasone (B1666872) dipropionate

Capillary Electrophoresis (CE) for Specialized Separations

Capillary Electrophoresis (CE) stands as a powerful analytical technique offering high separation efficiency and resolution, making it well-suited for the impurity profiling of complex drug substances. nih.govacs.org Its application is particularly advantageous for analyzing minute sample quantities and for separating molecules with similar structures, such as the isomers and related substances of Calcipotriol. nih.gov Since Calcipotriol and its impurities, including anhydrous impurity A, are neutral molecules, conventional Capillary Zone Electrophoresis (CZE) is not directly applicable. Instead, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is the method of choice. nih.gov

In MEKC, surfactants are added to the background electrolyte (BGE) at a concentration above their critical micelle concentration. This creates a pseudo-stationary phase of micelles, allowing for the separation of neutral analytes based on their differential partitioning between the micelles and the surrounding aqueous buffer. nih.gov The hydrophobicity of the analyte plays a key role in its interaction with the micellar phase, enabling the separation of structurally similar, uncharged compounds like Calcipotriol and its impurities. The optimization of MEKC parameters, including surfactant type and concentration, buffer pH, and the addition of organic modifiers, is critical to achieving the desired separation.

Table 1: Representative MEKC Parameters for the Separation of Neutral Analytes

ParameterTypical ConditionsPurpose
Capillary Fused-silica (25-75 µm i.d.)Provides the separation channel.
Background Electrolyte (BGE) Borate or phosphate (B84403) bufferMaintains pH and conductivity.
Surfactant Sodium dodecyl sulfate (B86663) (SDS)Forms micelles for differential partitioning.
Organic Modifier Acetonitrile, MethanolModifies BGE viscosity and analyte solubility.
Applied Voltage 15-30 kVDrives the electroosmotic and electrophoretic flow.
Temperature 20-30 °CAffects viscosity, partitioning, and migration times.
Detection Diode Array Detector (DAD)Monitors the analytes as they pass the detector window.

Spectroscopic and Spectrometric Techniques for Structure Elucidation and Identification

While chromatographic and electrophoretic techniques are essential for separating impurities, spectroscopic and spectrometric methods are indispensable for their structural elucidation and unambiguous identification.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone technique in impurity identification, providing vital information on molecular weight and structure based on the mass-to-charge ratio (m/z) of ionized molecules.

LC-MS and GC-MS for Detection and Tentative Identification

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the predominant technique for the detection and tentative identification of pharmaceutical impurities. exlibrisgroup.com An LC system effectively separates the impurities from the active pharmaceutical ingredient (API) and from each other before they are introduced into the mass spectrometer. For Calcipotriol and its impurities, reverse-phase HPLC is commonly used. exlibrisgroup.compharmaffiliates.com

Calcipotriol, anhydrous impurity A [EP] is chemically identified as (5Z,7E,22E)-24-cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one, also known as 24-Oxo Calcipotriol. synzeal.compharmaffiliates.com It has a molecular formula of C27H38O3 and a molecular weight of 410.6 g/mol . synzeal.comnih.gov This is distinct from the parent compound, Calcipotriol, which has a molecular formula of C27H40O3 and a molecular weight of 412.6 g/mol . pharmaffiliates.com The mass difference of 2.0 Da, resulting from the oxidation of a secondary alcohol to a ketone at the C-24 position, is easily detected by MS, allowing for the tentative identification of Impurity A in a chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for non-volatile and thermally labile molecules like vitamin D analogues unless derivatization is performed to increase their volatility and thermal stability.

Table 2: Typical LC-MS Parameters for Calcipotriol Impurity Analysis

ParameterTypical Setting
Column C18 (e.g., 150 x 4.6 mm, 2.7 µm)
Mobile Phase A Water/Methanol/THF (e.g., 70:25:5)
Mobile Phase B Acetonitrile/Water/THF (e.g., 90:5:5)
Flow Rate 1.0 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Full Scan (e.g., m/z 100-1000)

Data derived from a representative method for separating Calcipotriol impurities. exlibrisgroup.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a critical tool for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the impurity) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions (fragments). The resulting fragmentation pattern provides a fingerprint of the molecule's structure.

For Calcipotriol, fragmentation often begins with the loss of one or more water molecules (H2O) from its hydroxyl groups. nih.govmdpi.com For Impurity A (24-Oxo Calcipotriol), the fragmentation pathway is expected to differ due to the presence of the ketone at C-24 instead of a hydroxyl group. While it still possesses hydroxyl groups at C-1 and C-3 that can be lost, the fragmentation around the side chain will be distinct. The presence of the carbonyl group influences bond cleavages, leading to characteristic fragment ions that would not be observed for Calcipotriol itself. This difference in fragmentation patterns is key to confirming the identity of Impurity A and distinguishing it from other isomers. pharmaffiliates.com

Table 3: Predicted MS/MS Fragmentation Comparison

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Predicted Fragment IonsFragmentation Pathway
Calcipotriol 413.3395.3, 377.3Sequential loss of H₂O
Impurity A (24-Oxo Calcipotriol) 411.3393.3, 375.3Loss of H₂O from C1/C3-OH
Side-chain fragmentsCleavage adjacent to the C-24 ketone
LC-Quadrupole Time-of-Flight High-Resolution MS (LC-Q-TOF-HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This level of accuracy is essential for unequivocally determining the elemental composition of an unknown impurity. By comparing the experimentally measured accurate mass with the theoretical mass calculated from potential elemental formulas, the correct formula can be assigned with a high degree of confidence.

For Calcipotriol and Impurity A, HRMS can easily distinguish between them, confirming the elemental composition of C27H38O3 for the impurity. This capability is crucial for differentiating it from isobaric interferences or other related substances.

Table 4: Theoretical Accurate Mass Data for Calcipotriol and Impurity A

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
Calcipotriol C₂₇H₄₀O₃412.29775
Calcipotriol, anhydrous impurity A [EP] C₂₇H₃₈O₃410.28209

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides compelling evidence for molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive, unambiguous assignment of a chemical structure. nih.gov Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment of each atom and the connectivity between them. exlibrisgroup.com

For the structural elucidation of Calcipotriol, anhydrous impurity A, NMR is used to confirm the oxidation at the C-24 position. The ¹H NMR spectrum would show the absence of the proton signal corresponding to the C-24 hydroxyl group and the C-24 methine proton that are present in the spectrum of Calcipotriol. Furthermore, the protons on the carbons adjacent to the new ketone (e.g., C-22, C-23, and the cyclopropyl (B3062369) protons) would exhibit noticeable changes in their chemical shifts.

In the ¹³C NMR spectrum, the most significant change would be the signal for C-24. In Calcipotriol, this carbon (a secondary alcohol) resonates around 70-80 ppm. In Impurity A, this signal would shift dramatically downfield to the characteristic region for a ketone carbonyl, typically >200 ppm. This single, unambiguous shift provides conclusive evidence of the oxidation at C-24. nih.gov

Table 5: Expected Key NMR Spectral Differences Between Calcipotriol and Impurity A

NucleusCalcipotriol (Expected)Impurity A (24-Oxo Calcipotriol) (Expected)Rationale for Difference
¹H NMR Signal for H-24 proton (methine)Absence of H-24 proton signalOxidation of CH-OH to C=O
¹H NMR Signal for C24-OH protonAbsence of C24-OH proton signalLoss of hydroxyl group
¹³C NMR Signal for C-24 carbon (~70-80 ppm)Signal for C-24 carbon (>200 ppm)Change from secondary alcohol to ketone
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structure elucidation of organic molecules, including pharmaceutical impurities. ijsdr.orgresearchgate.net The analysis of Calcipotriol and its impurities routinely employs a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments to map the complete chemical structure. nih.gov

¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For Impurity A, the ¹H NMR spectrum would reveal characteristic signals for the olefinic, methine, and methylene (B1212753) protons, with their chemical shifts and coupling constants being critical for initial structural assessment. researchgate.net

¹³C NMR (Carbon NMR): This technique provides a spectrum showing all the unique carbon atoms in the molecule. It is essential for determining the carbon skeleton of the impurity. When used in conjunction with ¹H NMR, it helps to account for all atoms in the proposed structure.

2D NMR Techniques: These experiments provide correlation data between different nuclei, which is vital for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbon atoms (²J and ³J couplings). It is instrumental in identifying spin systems and piecing together fragments of the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of proton signals to their corresponding carbons in the molecular framework. nih.gov

The collective data from these NMR experiments allows for the complete and unambiguous assignment of the chemical structure of Calcipotriol, anhydrous impurity A [EP], confirming it as (5Z,7E,22E)-24-cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one. synzeal.com

Table 1: Role of NMR Techniques in Impurity Characterization

NMR Technique Purpose in Structural Elucidation of Calcipotriol Impurity A
¹H NMR Identifies proton environments and spin-spin coupling networks.
¹³C NMR Determines the number and type of carbon atoms in the carbon skeleton.
COSY Establishes proton-proton (¹H-¹H) correlations to identify connected fragments.
HSQC Correlates protons to their directly attached carbons (¹H-¹³C one-bond correlations).

| HMBC | Establishes long-range proton-carbon (¹H-¹³C) correlations to assemble the full structure. |

Hyphenated LC-NMR for Online Structural Characterization

The hyphenation of High-Performance Liquid Chromatography with NMR spectroscopy (LC-NMR) represents a powerful strategy for the analysis of complex mixtures, such as pharmaceutical samples containing impurities. ajrconline.orgwisdomlib.org This technique allows for the physical separation of impurities from the main API and other components, followed immediately by their structural characterization via NMR, all in a single, automated process. ijsdr.orgresearchgate.net

The primary advantage of LC-NMR is its ability to provide detailed structural information on separated components without the need for laborious and time-consuming isolation and purification. ijsdr.org In the context of impurity profiling, a chromatographic method is developed to separate Impurity A from Calcipotriol and other related substances. The eluent from the HPLC column corresponding to the impurity peak is directed into the NMR spectrometer. This online coupling enables the acquisition of NMR data directly on the sub-microgram quantities of the impurity present in the chromatographic peak, facilitating its rapid identification. nih.gov Further hyphenation to Mass Spectrometry (LC-NMR-MS) can provide complementary molecular weight information simultaneously. researchgate.netwisdomlib.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Detection

While NMR provides the skeletal framework, IR and UV-Vis spectroscopy offer complementary information about the functional groups present in the molecule and its chromophoric system.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their characteristic absorption of infrared radiation. ajrconline.org For Calcipotriol, anhydrous impurity A [EP], the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups and the ketone (C=O) group at the C-24 position. synzeal.com The presence of the C=O stretch and the absence of the C-24 hydroxyl stretch would be a key differentiator from the parent Calcipotriol. Comparing the IR spectrum of an unknown impurity against a reference spectrum of anhydrous Calcipotriol is a standard identification test. uspbpep.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for detecting and quantifying compounds with chromophores (light-absorbing groups). Calcipotriol and its impurities possess a conjugated triene system, which gives them a strong characteristic UV absorbance. scirp.org The detection wavelength for HPLC analysis of Calcipotriol is typically set around 264 nm. scirp.orgrjptonline.org Studies have shown that related substances can have slightly different absorption maxima (λmax). For instance, pre-calcipotriol, an isomer, has a λmax of 260 nm. scirp.org This shift is attributed to differences in the conjugated system. Calcipotriol, anhydrous impurity A [EP], with its extended conjugation including a ketone, would also exhibit a characteristic UV spectrum, making UV detection a primary method for its quantification in chromatographic analyses. synzeal.com

Table 2: UV Absorption Data for Calcipotriol and a Related Substance

Compound Typical HPLC Detection Wavelength (nm) Reported Absorption Maximum (λmax) (nm)
Calcipotriol 264 264 - 274

| Pre-Calcipotriol | 264 | 260 |

Impurity Isolation Strategies for Reference Standard Preparation

The accurate quantification of impurities in pharmaceutical products requires the availability of pure reference standards. The isolation of these standards, often present in minute quantities within the bulk drug substance, demands specialized separation and purification strategies.

Preparative Chromatography (e.g., Preparative HPLC)

Preparative High-Performance Liquid Chromatography (preparative HPLC) is the most powerful and widely used technique for isolating impurities like Calcipotriol, anhydrous impurity A [EP], to obtain reference standards. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle significantly larger sample loads.

The process begins with the development and optimization of an analytical HPLC method that achieves baseline separation of the target impurity from the API and all other related substances. This analytical method is then scaled up to a preparative scale. A concentrated solution of the crude Calcipotriol mixture is injected onto the preparative column, and fractions of the eluent are collected over time. The fractions corresponding to the peak of Impurity A are pooled together. The solvent is then removed, typically by evaporation under reduced pressure, to yield the isolated, purified impurity. researchgate.net This process can be repeated multiple times to accumulate a sufficient quantity of the reference standard for full characterization and subsequent use in routine analytical testing.

Extraction and Purification Techniques for Trace Impurities

Before final purification by preparative HPLC, preliminary extraction and purification steps may be necessary, especially when isolating impurities from complex matrices like ointments or from crude synthesis reaction mixtures. researchgate.net

Solvent Extraction: For finished drug products like creams or ointments, a solvent extraction procedure is the first step. This typically involves using a non-polar solvent, such as n-hexane, to dissolve the ointment base, while a more polar solvent is used to extract the API and its impurities. scirp.orgresearchgate.net The mixture is often subjected to sonication to ensure complete dispersion, followed by centrifugation to separate the layers. scirp.org The layer containing the drug substances is then collected for further processing.

Crystallization: Crystallization can be an effective technique for purifying the crude API and removing significant amounts of impurities. google.com By carefully selecting a solvent system (e.g., ethyl acetate/toluene or acetone/hexane) and controlling conditions such as temperature, it is possible to selectively crystallize the main compound, leaving impurities enriched in the mother liquor. google.com Conversely, it may be possible to crystallize an impurity from a concentrated mixture.

Azeotropic Distillation: To obtain the anhydrous form of a compound, azeotropic distillation can be employed to remove water. This involves dissolving the substance in a solvent that forms an azeotrope with water, such as toluene, and then removing the solvent mixture under reduced pressure. google.com

Solid-Phase Extraction (SPE): SPE can be used as a sample clean-up and concentration step prior to preparative HPLC. It helps to remove interfering substances and enrich the concentration of the target impurity, making the final isolation more efficient.

By employing a combination of these extraction and purification techniques, followed by a final polishing step with preparative HPLC, it is possible to obtain Calcipotriol, anhydrous impurity A [EP] with the high degree of purity required for a reference standard.

Synthetic Strategies for Obtaining Calcipotriol, Anhydrous Impurity a Ep As a Reference Standard

Rationale for Purpose-Built Synthesis of Pharmaceutical Impurities for Analytical Standards

The synthesis of specific pharmaceutical impurities is essential for ensuring the quality, safety, and efficacy of drug products. aquigenbio.com Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. symeres.comaquigenbio.comnih.gov The International Council for Harmonisation (ICH) provides guidelines that set thresholds for the identification, qualification, and reporting of impurities. nih.govnih.gov

A reference standard is a highly purified and well-characterized compound used as a benchmark for analytical tests. pharmacompass.com While some impurities can be isolated from bulk drug batches, this is often impractical due to their low concentrations and the difficulty of separation. synthinkchemicals.com Therefore, custom synthesis is frequently the only viable method to obtain the necessary quantities of a specific impurity at high purity. aquigenbio.comsynthinkchemicals.com

The availability of a pure impurity reference standard is crucial for several reasons:

Accurate Identification and Quantification: It allows for the unambiguous identification of impurities in a drug substance or product during routine quality control testing, typically using chromatographic methods like HPLC. aquigenbio.comlabinsights.nl By comparing the retention time and spectral data of an unknown peak with the certified reference standard, its identity can be confirmed. symeres.com

Method Validation: Analytical methods must be validated to prove they are suitable for their intended purpose. synthinkchemicals.com A synthesized impurity standard is used to determine key validation parameters such as specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) for the impurity. aquigenbio.com

Stability Studies: Reference standards are used in forced degradation and stability studies to track the formation of specific degradation products over time and under various stress conditions (e.g., heat, light, humidity). This helps to understand the degradation pathways of the drug and establish its shelf-life. researchgate.net

Toxicological Assessment: If an impurity exceeds certain ICH thresholds, toxicological studies may be required to assess its potential risk. emanresearch.org Purpose-built synthesis is necessary to produce sufficient quantities of the impurity for these safety evaluations. aquigenbio.com

In essence, a synthesized reference standard like Calcipotriol (B1668217) Impurity A transforms an unknown substance into a known, quantifiable entity, enabling rigorous control throughout the drug's lifecycle. pharmacompass.com

Design and Execution of Synthetic Routes for 24-Oxo Calcipotriol

Calcipotriol, anhydrous impurity A [EP] is chemically identified as (5Z,7E,22E)-24-cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one. synzeal.comallmpus.com Its structure is very similar to the parent drug, Calcipotriol, differing by the presence of a ketone at the C-24 position instead of a hydroxyl group. This structural similarity dictates the synthetic strategy, which typically involves modifying established synthetic pathways for Calcipotriol itself.

While specific proprietary synthetic routes are not publicly detailed, a logical approach would leverage the well-known Wittig reaction, a cornerstone in the synthesis of many vitamin D analogues. google.com The general design involves coupling a protected Vitamin D A-ring precursor with a suitably functionalized side-chain.

A plausible synthetic strategy can be broken down into key stages:

Preparation of the Side-Chain Precursor: The primary challenge is the construction of the C-22/C-23 double bond and the introduction of the 24-oxo functionality. One common method for synthesizing Vitamin D side chains is the Julia-Kocienski olefination or a Wittig-type reaction. For Impurity A, a key intermediate would be a phosphonium (B103445) salt or a sulfone containing the cyclopropyl (B3062369) ketone moiety.

Coupling with the Vitamin D Core: A C-22 aldehyde derived from a protected cholecalciferol or ergocalciferol (B368823) core is a common starting point. google.com This aldehyde would be reacted with the prepared side-chain ylide (from the phosphonium salt) in a Wittig reaction. This step establishes the crucial C-22 double bond. Careful control of reaction conditions is necessary to achieve the desired (E)-stereochemistry of this new double bond.

Deprotection and Purification: Following the coupling reaction, the protecting groups on the C-1 and C-3 hydroxyls of the Vitamin D core must be removed. This is often achieved using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for silyl (B83357) protecting groups. google.com The final crude product would then undergo extensive purification, typically involving multiple chromatographic steps (e.g., column chromatography, preparative HPLC) and recrystallization to isolate 24-Oxo Calcipotriol at the high purity required for a reference standard. synthinkchemicals.comgoogle.com

An alternative approach could involve the synthesis of a precursor molecule with a different functional group at C-24, which is then oxidized to the ketone in a late-stage step of the synthesis. However, this may introduce other potential impurities. The convergent strategy of preparing the core and side-chain separately before coupling is often preferred for its efficiency.

Challenges in Impurity Synthesis: Low Yields, Multi-Step Reactions, and Stereochemical Control

The synthesis of a complex pharmaceutical impurity like 24-Oxo Calcipotriol is fraught with challenges that can impact yield, purity, and feasibility.

Low Yields: Unanticipated side reactions are common in complex syntheses, leading to the formation of byproducts and reducing the yield of the desired compound. The purification process required to remove these related byproducts can also lead to significant material loss, further depressing the final isolated yield.

Stereochemical Control: Calcipotriol and its impurities are stereochemically complex molecules with multiple chiral centers and specific double bond geometries (E/Z isomerism). google.comnih.gov For Impurity A, achieving the correct stereochemistry at the C-1, C-3, C-13, and C-17 positions, as well as the (5Z, 7E, 22E) configuration of the double bonds, is paramount. synzeal.com Reactions that create new stereocenters or double bonds may not be perfectly stereoselective, leading to the formation of diastereomers or geometric isomers. acs.org For instance, the Wittig reaction to form the C-22 double bond can produce a mixture of (E) and (Z) isomers. google.com These isomers often have very similar physical properties, making their separation extremely difficult and requiring sophisticated purification techniques like chiral chromatography. google.com

These challenges underscore the specialized expertise in organic synthesis and purification science required to produce high-quality reference standards. enamine.net

Confirmation of Identity and Purity of Synthesized Impurity A Reference Standard

Once the synthesis and purification are complete, the resulting material must be rigorously characterized to confirm its identity and purity before it can be qualified as a reference standard. synthinkchemicals.compharmtech.com This involves a battery of analytical tests, and the results are documented in a Certificate of Analysis (CoA). allmpus.comsynthinkchemicals.com

Key analytical techniques used for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. nih.govsynthinkchemicals.com They provide detailed information about the chemical environment of each proton and carbon atom, allowing for confirmation of the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its elemental composition (via High-Resolution Mass Spectrometry, HRMS). nih.govsynthinkchemicals.com Fragmentation patterns can further help to confirm the structure. It is often coupled with a chromatographic technique like LC-MS.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and ketone (C=O) groups in 24-Oxo Calcipotriol. synthinkchemicals.com

Chromatographic Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the reference standard. nih.govsynthinkchemicals.com It separates the main compound from any residual impurities. The purity is typically reported as an area percentage from the chromatogram. A purity of >95% or higher is often required for a reference standard. allmpus.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen) in the compound, which is compared against the theoretical values calculated from the molecular formula (C₂₇H₃₈O₃) to confirm its composition. pharmtech.com

The combination of these techniques provides unequivocal proof of the structure and establishes a precise value for the purity of the synthesized Calcipotriol Impurity A, thereby qualifying it for its intended use as a reference standard in pharmaceutical analysis. pharmacompass.comsynthinkchemicals.com

Regulatory Frameworks and Quality Control Aspects for Calcipotriol Impurities

International Conference on Harmonisation (ICH) Guidelines on Impurities

The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are widely adopted and provide a unified standard for quality control.

The ICH Q3A(R2) guideline provides a framework for the control of organic impurities in new drug substances produced by chemical synthesis. europa.eu Organic impurities can arise during the manufacturing process or storage and include starting materials, by-products, intermediates, and degradation products. youtube.com The guideline is not applicable to biological/biotechnological products, peptides, or herbal products. drugfuture.com

The core of ICH Q3A(R2) is the establishment of thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance. youtube.comich.org Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org

Table 1: ICH Q3A(R2) Thresholds for Organic Impurities

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% 0.15%
> 2 g/day 0.03% 0.05% 0.05%

Data derived from ICH Q3A(R2) guidelines. ich.org

For Calcipotriol (B1668217), manufacturers must summarize the actual and potential impurities that are most likely to arise during its synthesis, purification, and storage. ich.org Any impurity present above the reporting threshold must be documented. If an impurity, such as Calcipotriol Impurity A, exceeds the identification threshold, its structure must be determined. Should it surpass the qualification threshold, extensive safety data is required to justify its proposed acceptance criterion in the drug substance specification. youtube.com However, pharmacopoeial monographs, like that for Calcipotriol in the European Pharmacopoeia, often define specific impurities and their limits, which take precedence.

The ICH Q3C(R8) guideline focuses on limiting residual solvents in pharmaceutical products to ensure patient safety. ich.org Solvents are organic volatile chemicals used in the manufacture of drug substances or excipients and are not completely removed by practical manufacturing techniques. ich.orgeuropa.eu The guideline applies to residual solvents in drug substances, excipients, and drug products. europa.eu

ICH Q3C classifies solvents into three categories based on their toxicity and potential risk to human health. ich.org

Table 2: ICH Q3C(R8) Classification of Residual Solvents

Class Description Control Action
Class 1 Solvents to be avoided; known or strongly suspected human carcinogens and environmental hazards. Use should be avoided unless strongly justified in a risk-benefit assessment.
Class 2 Solvents to be limited; non-genotoxic animal carcinogens or agents with irreversible toxicity like neurotoxicity or teratogenicity. Levels must be limited in pharmaceutical products as specified by their Permitted Daily Exposure (PDE).
Class 3 Solvents with low toxic potential; no health-based exposure limit is needed at levels normally used in pharmaceuticals. Should be used where practical. Controlled by Good Manufacturing Practices (GMP); limits of 5,000 ppm (0.5%) are generally acceptable without justification.

Data derived from ICH Q3C(R8) guidelines. ich.orgeuropa.eu

In the manufacturing of Calcipotriol, which involves chemical synthesis and purification, various organic solvents are likely used. geneesmiddeleninformatiebank.nl The active substance specification for Calcipotriol includes tests for residual solvents. geneesmiddeleninformatiebank.nl Manufacturers must identify all solvents used and ensure that their residual levels in the final API are controlled in accordance with the ICH Q3C(R8) guideline, limiting Class 1 and Class 2 solvents to their specified PDEs and managing Class 3 solvents appropriately.

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgtapi.com These impurities, even at very low levels, can directly damage DNA, leading to mutations and potentially cancer. tapi.com This guideline applies to new drug substances and products during clinical development and for marketing applications. ich.org

A key concept in ICH M7 is the Threshold of Toxicological Concern (TTC), a level of exposure for a mutagenic impurity that is associated with a negligible lifetime cancer risk (less than 1 in 100,000). gmp-compliance.orggmp-compliance.org For long-term treatment, the TTC is set at 1.5 µg per person per day. tapi.comgmp-compliance.org Certain highly potent carcinogens, such as N-nitroso, aflatoxin-like, and alkyl-azoxy compounds, are classified as a "cohort of concern" and require a compound-specific risk assessment rather than the application of the TTC. ich.orgich.org

For Calcipotriol, all actual and potential impurities, including Impurity A, must be assessed for their mutagenic potential. This is typically done using computational toxicology assessments (in silico analysis) for structure-activity relationships (SAR). If an impurity is flagged as potentially mutagenic, further testing (e.g., an Ames test) may be required. If confirmed as a mutagenic impurity, it must be controlled at or below the TTC-derived limit, or a specific acceptable intake must be established and justified. tapi.com

European Pharmacopoeia (EP) Monographs and General Chapters Governing Impurity Control

The European Pharmacopoeia (EP) provides legally binding quality standards for medicines and their ingredients in Europe. Its requirements are detailed in specific monographs for individual substances and in general chapters that apply more broadly.

The European Pharmacopoeia contains a specific monograph for "Calcipotriol, anhydrous" that outlines its definition, characteristics, identification tests, and, crucially, tests for purity. uspbpep.com The monograph specifies several impurities that must be controlled.

The control of impurities is performed using chromatographic techniques, such as Thin-Layer Chromatography (TLC) and Liquid Chromatography (LC), with defined limits for specified impurities. uspbpep.com For Calcipotriol Impurity A, the TLC test dictates that any spot corresponding to this impurity in the test solution must not be more intense than the principal spot in a reference solution containing a known concentration (0.25%) of the substance. uspbpep.com The monograph also lists other specified impurities that must be controlled.

Table 3: Specified Impurities in the EP Monograph for Calcipotriol, Anhydrous

Impurity Name Chemical Name
Impurity A 9β,10α-cholesta-5,7-diene-3β,25-diol
Impurity B cholesta-5,7-diene-3β,25-diol
Impurity C (6E)-9,10-secocholesta-5(10),6,8-triene-3β,25-diol
Impurity D (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-3β,25-diol

Data derived from the European Pharmacopoeia monograph for Calcipotriol, anhydrous. uspbpep.com

It is important to note that pre-calcipotriol, an isomer formed in solution, is not considered an impurity as it exists in a temperature-dependent equilibrium with Calcipotriol and contributes to its activity. geneesmiddeleninformatiebank.nluspbpep.com

The EP general monograph "Substances for Pharmaceutical Use" (2034) establishes the overarching requirements for the quality of all substances, both APIs and excipients, used in medicinal products. baidu1y.com It acts in a complementary manner to specific monographs. drugfuture.com

A critical function of monograph 2034 is that it legally incorporates the principles of ICH Q3A into the European regulatory framework. edqm.eu It mandates that organic impurities in active substances be reported, identified, and qualified according to the thresholds outlined in ICH Q3A, unless different limits are specified in an individual monograph. baidu1y.comedqm.eu

Furthermore, this general monograph ensures that other key ICH guidelines are applied. It references ICH Q3C for the control of residual solvents and ICH M7 for DNA reactive impurities. baidu1y.comedqm.eu Reflecting the evolving understanding of impurity risks, this monograph was recently revised to include a specific paragraph on N-nitrosamines, requiring manufacturers to perform a risk assessment for the potential presence of these high-potency mutagenic impurities and to implement a control strategy if a risk is confirmed. edqm.eugmp-compliance.org This revision, effective from January 2024, underscores the monograph's role in maintaining modern and comprehensive quality standards for all pharmaceutical substances, including Calcipotriol. gmp-compliance.org

Table of Mentioned Compounds

Compound Name
Calcipotriol
Calcipotriol, anhydrous
Calcipotriol, anhydrous impurity A [EP]
Calcipotriol EP Impurity B
Calcipotriol EP Impurity C
Calcipotriol EP Impurity D
Pre-calcipotriol

European Pharmacopoeia Impurity Definitions and Control Strategies

The European Pharmacopoeia (EP) provides a framework for ensuring the quality of pharmaceutical substances through detailed monographs. europa.eueuropa.eu For Calcipotriol, the EP lists several specified impurities that must be monitored and controlled. A specified impurity is one that is individually listed and limited with a specific acceptance criterion in the monograph. edqm.eu Among these is Calcipotriol, anhydrous impurity A [EP] , a known process-related impurity and potential degradation product. uspbpep.com

Chemically, Calcipotriol Impurity A is defined as (5Z,7E,22E)-24-cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one, and is also known by the synonym 24-Oxo Calcipotriol. synzeal.comallmpus.com Its presence in the final drug substance is controlled through rigorous analytical testing as laid out in the Calcipotriol monograph.

The EP's control strategy for this and other impurities involves specific analytical procedures designed to separate, detect, and quantify them. edqm.euuspbpep.com Historically, these methods have included Thin-Layer Chromatography (TLC) and Liquid Chromatography (LC). uspbpep.com The monograph specifies limits for these impurities. For instance, older versions of the monograph have set a limit for impurity A at 0.25%. uspbpep.com To perform these tests accurately, pharmacopoeial reference standards of Calcipotriol Impurity A are required for system suitability and identification. synzeal.comacanthusresearch.comacanthusresearch.com

The control strategy outlined in the EP ensures that each batch of Calcipotriol meets the required standards of purity, thereby safeguarding its quality and efficacy. The monograph is periodically updated to align with current scientific knowledge and analytical capabilities, often favoring quantitative tests like HPLC over comparative methods. europa.euedqm.eu

Table 1: Profile of Calcipotriol, anhydrous impurity A [EP]
AttributeDetailReference
Chemical Name(5Z,7E,22E)-24-cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one synzeal.comnih.gov
Synonym24-Oxo Calcipotriol synzeal.com
CAS Number126860-83-1 acanthusresearch.comnih.gov
Molecular FormulaC27H38O3 synzeal.comacanthusresearch.com
Molecular Weight410.6 g/mol synzeal.comnih.gov
EP ClassificationSpecified Impurity uspbpep.com

Impurity Reporting, Identification, and Qualification Thresholds for Calcipotriol Impurities

The management of impurities in new drug substances and products, including those of Calcipotriol, is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A (for drug substances) and ICH Q3B (for drug products). europa.eueuropa.eu These guidelines establish a scientific and risk-based approach for controlling impurities by setting thresholds for reporting, identification, and qualification. europa.eueuropa.eujpionline.org

Reporting Threshold: This is the level above which an impurity must be reported in a regulatory application. fda.gov It signifies a practical limit for routine monitoring. jpionline.org Any impurity observed at a level greater than the reporting threshold should be documented. ich.org

Identification Threshold: This is the level above which an impurity's structure must be determined. europa.eu Any degradation product found in stability studies or any impurity in a batch made by the proposed commercial process that is above this threshold requires identification. ich.org

Qualification Threshold: This is the level above which an impurity must be justified from a safety perspective. fda.gov Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. fda.gov If an impurity level exceeds this threshold, dedicated safety studies may be required unless its safety can be justified through other means, such as being a significant metabolite. fda.gov

These thresholds are not fixed values but are dependent on the maximum daily dose (MDD) of the drug. ich.orgeuropa.eu For a drug like Calcipotriol, the specific thresholds would be determined based on the dosage of the final product.

Table 2: ICH Thresholds for Impurities in New Drug Substances and Products
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day (Drug Substance)0.05%0.10% or 1.0 mg per day intake, whichever is lower0.15% or 1.0 mg per day intake, whichever is lower
> 2 g/day (Drug Substance)0.03%0.05%0.05%
< 10 mg (Drug Product)0.1%0.2%1.0% or 50 µg TDI, whichever is lower
10 mg - 100 mg (Drug Product)0.1%0.2%0.5% or 200 µg TDI, whichever is lower
> 100 mg - 2 g (Drug Product)0.1%0.2%0.2% or 3 mg TDI, whichever is lower
> 2 g (Drug Product)0.1%0.1%0.15%
TDI = Total Daily Intake. The table presents a simplified summary based on ICH Q3A(R2) and Q3B(R2) guidelines. ich.orgeuropa.eu

Quality by Design (QbD) Principles in Developing Robust Impurity Control Strategies

Quality by Design (QbD) is a systematic, scientific, and risk-based approach to pharmaceutical development, outlined in ICH Q8. iajps.comqualio.com Instead of relying solely on end-product testing, QbD emphasizes proactive product and process understanding to ensure final product quality is consistently achieved. iajps.comnih.gov This methodology is highly effective for developing robust control strategies for impurities like Calcipotriol Impurity A.

The core elements of a QbD approach include:

Quality Target Product Profile (QTPP): The process begins by defining the QTPP, which is a summary of the desired quality characteristics of the drug product. qualio.comnih.gov For Calcipotriol, the QTPP would include purity, with a specific target for the maximum acceptable level of Impurity A and other related substances. researchgate.net

Risk Assessment and Process Understanding: A crucial step is to identify potential sources of variability that could affect the CQAs. nih.gov This involves a thorough risk assessment to link material attributes (Critical Material Attributes - CMAs) and process parameters (Critical Process Parameters - CPPs) to the CQAs. researchgate.net For Impurity A, this means understanding how factors in the synthesis of Calcipotriol—such as the purity of starting materials, reaction temperature, pH, and reaction time—influence its formation. By understanding these relationships, the process can be designed to minimize the generation of this impurity. iajps.com

Control Strategy: Based on the product and process understanding gained, a comprehensive control strategy is developed. ich.org This is a planned set of controls that includes input material attributes, in-process controls, and finished product specifications. ich.org For Calcipotriol Impurity A, this strategy would extend beyond final testing to include:

Strict specifications for starting materials and reagents to limit the introduction of potential precursors.

Defined operating ranges for CPPs (e.g., temperature, pH) to ensure the synthesis process consistently minimizes the formation of Impurity A. ich.org

In-process monitoring at critical steps to ensure the reaction is proceeding as intended and impurity levels are controlled.

A robust final test method for the drug substance to confirm that Impurity A is below its specified limit. mdpi.com

By implementing QbD principles, manufacturers can move from a reactive to a proactive mode of quality control, building quality into the product and developing a robust manufacturing process that consistently delivers Calcipotriol with a well-controlled impurity profile. iajps.comacdlabs.com

Table 3: Application of QbD Principles for Calcipotriol Impurity A Control
QbD ElementApplication to Impurity ControlReference
QTPPDefine the target purity profile of the final Calcipotriol product, including the acceptance criterion for Impurity A. qualio.comresearchgate.net
CQAIdentify the level of "Calcipotriol Impurity A" as a critical attribute that must be controlled to ensure product quality. iajps.comqualio.com
Risk Assessment (CMAs & CPPs)Identify and rank the impact of raw material attributes and process parameters (e.g., temperature, pH, reaction time) on the formation of Impurity A. nih.govresearchgate.net
Control StrategyImplement multi-faceted controls on materials, in-process parameters, and final product testing to ensure Impurity A is consistently below its limit. ich.orgacdlabs.com

Advanced Concepts in Impurity Management for Calcipotriol and Analogues

Development of Stability-Indicating Analytical Methods for Calcipotriol (B1668217) Formulations

The development of stability-indicating analytical methods is fundamental to understanding the degradation pathways of Calcipotriol and its impurities under various stress conditions. scirp.org These methods are crucial for accurately quantifying the drug substance and its degradation products in both bulk drug and finished formulations. rjptonline.org

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the analysis of Calcipotriol and its impurities. rjptonline.orgresearchgate.net A key aspect of method development is the ability to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products. researchgate.net Forced degradation studies, which involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light, are instrumental in demonstrating the stability-indicating nature of an analytical method. scirp.org

For instance, a study on the forced degradation of Calcipotriol revealed significant degradation under oxidative conditions (3% H2O2 at 70°C for 10 minutes), acid hydrolysis (0.01N HCl at room temperature for 5 minutes), base hydrolysis (0.005N NaOH at room temperature for 5 minutes), photolytic exposure (1.2 million lux hours, 200 Wh/m² UV light), and heat exposure (60°C for 2 hours). The development of a successful stability-indicating method ensures that any decrease in the assay of the active ingredient is accompanied by a corresponding increase in the concentration of the degradation products, thus ensuring the material balance.

Several validated RP-HPLC methods for Calcipotriol have been reported, often utilizing a C18 column and a mobile phase consisting of a mixture of methanol (B129727) and a buffer solution. rjptonline.org Detection is typically carried out using a UV detector at a wavelength of around 264 nm. rjptonline.org The validation of these methods is performed in accordance with ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). scirp.orgrjptonline.org

Table 1: Example Parameters for a Stability-Indicating RP-HPLC Method for Calcipotriol

Parameter Value Reference
Column Inertsil C18 (4.6 x 150mm, 5µm)
Mobile Phase Methanol: Phosphate (B84403) buffer (pH 3.0) (70:30 v/v)
Flow Rate 0.8 ml/min
Detection Wavelength 260 nm
Column Temperature 50°C researchgate.net
LOD of Calcipotriol 0.002 µg/mL scirp.org
LOQ of Calcipotriol 0.006 µg/mL scirp.org

Challenges in Impurity Profiling of Fixed-Dose Combination Products Containing Calcipotriol

Fixed-dose combination (FDC) products containing Calcipotriol, often with a corticosteroid like betamethasone (B1666872) dipropionate, present unique challenges in impurity profiling. nih.gov The primary challenge stems from the chemical incompatibility of the two active ingredients in an aqueous environment. nih.gov Calcipotriol and betamethasone dipropionate have different pH stability profiles, making it difficult to find a formulation environment that is optimal for both. nih.gov

This incompatibility can lead to the formation of degradation products that would not be observed in single-ingredient formulations. nih.gov Therefore, the impurity profile of an FDC can be more complex, requiring highly specific and sensitive analytical methods to identify and quantify all potential impurities. freyrsolutions.com A thorough understanding of the potential interactions between the active ingredients and between the actives and excipients is crucial for developing a robust control strategy. freyrsolutions.com

The analytical methods for FDCs must be capable of separating not only the impurities of each individual drug but also any new impurities that may arise from their interaction. researchgate.net This often necessitates the development of a single, comprehensive method, such as a gradient RP-HPLC method, that can resolve all relevant compounds. scirp.org

Research into Mitigation and Prevention of Impurity Formation

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. globalresearchonline.net In the synthesis of Calcipotriol, PAT can be instrumental in monitoring and controlling the formation of impurities in real-time. researchgate.net

Tools such as in-line near-infrared (NIR) spectroscopy or Raman spectroscopy can provide continuous information about the chemical composition of the reaction mixture. globalresearchonline.net This allows for the immediate detection of deviations from the desired reaction pathway and the formation of byproducts. researchgate.net By monitoring critical process parameters and their impact on impurity formation, adjustments can be made during the process to minimize the generation of unwanted substances. In-line HPLC is another powerful PAT tool that can be directly integrated into the manufacturing process to provide real-time data on the impurity profile.

The implementation of PAT can lead to a more profound understanding of the manufacturing process, enabling a shift from quality control through end-product testing to quality assurance through in-process control. nih.gov

The selection of excipients and packaging materials plays a critical role in preventing the formation of impurities in Calcipotriol formulations. nih.govnih.gov Excipients are not always inert and can interact with the active pharmaceutical ingredient, leading to degradation. nih.gov For example, in the development of a Calcipotriol and betamethasone dipropionate combination product, propylene (B89431) glycol was identified as an unsuitable excipient because it could contain acidic impurities that catalyze the formation of Calcipotriol epimers and other degradation products. nih.gov Therefore, a careful screening of excipients for their compatibility with Calcipotriol is essential.

Packaging materials are equally important in protecting the drug product from environmental factors such as light and moisture, which can accelerate degradation. The use of appropriate packaging that provides adequate protection is a key component of a comprehensive stability strategy. nih.gov

Conclusion and Future Directions in Research on Calcipotriol, Anhydrous Impurity a Ep

Synthesis of Current Academic Understanding of Calcipotriol (B1668217) Impurity A

Calcipotriol Impurity A is chemically identified as (5Z,7E,22E)-24-cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one, also known by the synonym 24-Oxo Calcipotriol. synzeal.comclearsynth.com It is recognized not only as an impurity in commercial preparations of calcipotriol but also as an active metabolite of the drug. clearsynth.com Its formation is indicative of an oxidation process occurring at the C-24 position of the calcipotriol side chain.

Impurities in calcipotriol can arise from several sources, including process-related side reactions, degradation of the API when exposed to elements like heat, light, and oxygen, or the formation of isomers. The synthesis of calcipotriol is a multi-step process where precise control of reaction conditions such as temperature and pH is crucial to minimize the generation of byproducts. Forced degradation studies performed on calcipotriol have demonstrated its susceptibility to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and heat, which can lead to the formation of various impurities. nih.gov Calcipotriol Impurity A, being an oxidized form, likely arises from oxidative degradation pathways or as a byproduct during synthesis if oxidizing conditions are not adequately controlled.

The European Pharmacopoeia outlines specific tests for related substances in calcipotriol, including limits for Impurity A. uspbpep.com Research has focused on developing robust analytical methods capable of separating and quantifying this impurity from the main component and other related substances. scirp.orgresearchgate.net The theoretical understanding is that impurities are an unavoidable consequence of chemical synthesis and degradation, and therefore, robust control strategies based on a deep understanding of formation pathways are essential. researchgate.net

Table 1: Chemical and Physical Properties of Calcipotriol, Anhydrous Impurity A [EP]

Property Value Source
IUPAC Name (E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one clearsynth.comnih.gov
Synonym 24-Oxo Calcipotriol synzeal.comclearsynth.com
CAS Number 126860-83-1 clearsynth.comnih.govacanthusresearch.com
Molecular Formula C₂₇H₃₈O₃ clearsynth.comnih.govacanthusresearch.com
Molecular Weight 410.6 g/mol clearsynth.comnih.gov
Type Impurity, Active Metabolite clearsynth.com

Emerging Analytical Technologies for Enhanced Impurity Characterization and Quantification

The accurate detection and quantification of impurities like Calcipotriol Impurity A are paramount for ensuring the quality of the API. While traditional chromatographic methods remain the bedrock of impurity analysis, several emerging and refined technologies offer enhanced capabilities.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is the most widely used technique for analyzing calcipotriol and its impurities. scirp.org Modern methods often utilize sub-3 µm particle columns to achieve higher efficiency and better resolution. scirp.orgresearchgate.net For instance, a stability-indicating RP-HPLC method has been developed using a C18 column maintained at an elevated temperature (50°C) with a gradient mobile phase of water, methanol (B129727), acetonitrile (B52724), and tetrahydrofuran (B95107) to separate calcipotriol from its known impurities. scirp.orgresearchgate.net Detection is typically performed with a UV detector at approximately 264 nm. scirp.org

A significant advancement in analytical technology is the coupling of liquid chromatography with mass spectrometry (LC-MS). nih.gov This hyphenated technique is indispensable for the structural elucidation of unknown impurities and for confirming the identity of known ones. nih.gov LC-MS provides molecular weight information and fragmentation patterns, which are crucial for characterization, especially for impurities present at trace levels. nih.gov

The European Pharmacopoeia itself specifies both Thin-Layer Chromatography (TLC) and HPLC for the analysis of related substances in calcipotriol. uspbpep.com The TLC method described can effectively separate Impurity A, demonstrating that classical techniques still hold value. uspbpep.com

Looking forward, real-time monitoring methods such as in-line HPLC and near-infrared (NIR) spectroscopy are emerging as powerful tools for process analytical technology (PAT). These techniques allow for the detection of impurities as they are formed during the synthesis, enabling immediate process adjustments to minimize their generation. The goal of modern analytical development is to create methods with higher sensitivity, specificity, and speed to meet increasingly stringent regulatory requirements. pharmtech.com

Table 2: Analytical Methods for Characterization and Quantification of Calcipotriol Impurity A

Analytical Technique Details Purpose Source
RP-HPLC C18 column, gradient elution with water/methanol/acetonitrile/THF mixtures, UV detection at ~264 nm. Separation and Quantification scirp.orgresearchgate.netsemanticscholar.org
LC-MS Coupling of HPLC with a mass spectrometer. Identification and Structural Elucidation nih.govnih.gov
TLC Silica gel plates with a mobile phase of 2-methylpropanol/methylene (B1212753) chloride; detection with UV light after derivatization. Separation and Identification uspbpep.com
NMR Used on isolated impurities for definitive structure confirmation. Structural Elucidation researchgate.netnih.gov
In-line HPLC / NIR Integrated into the manufacturing process for real-time analysis. Process Monitoring and Control

Future Research Directions in Understanding and Controlling Impurities in Complex Pharmaceutical Active Substances

The control of impurities in complex APIs like calcipotriol is an evolving field, driven by regulatory expectations, scientific advancements, and the need for more efficient manufacturing processes. Future research is likely to focus on several key areas.

One major direction is the enhancement of predictive capabilities. The use of computational tools and predictive modeling to anticipate potential degradation pathways and impurity formation is becoming increasingly important. nih.gov By understanding the likely reactive sites on a molecule like calcipotriol, scientists can proactively design synthesis routes and formulation strategies that mitigate the risk of impurity generation. This risk-based approach also extends to understanding interactions between the API and impurities present in excipients. nih.gov

Another area of active research is the development of novel separation and purification technologies. While chromatography and crystallization are standard, they can be time-consuming and costly. Research into alternative methods, such as the use of Molecularly Imprinted Polymers (MIPs) designed to selectively bind and remove specific impurities, offers a potential avenue for more efficient purification processes in the future. researchgate.net

Furthermore, the continuous improvement of analytical methods remains a priority. The push is towards developing methods that can detect and quantify impurities at even lower levels, particularly those that may have potential genotoxic or other potent toxicological effects. pharmtech.com This involves the use of highly sensitive detector technologies, such as tandem mass spectrometry (MS-MS), to achieve the required low limits of quantitation. pharmtech.com

Finally, the regulatory landscape will continue to shape future research. Initiatives like the FDA's Generic Drug User Fee Amendments (GDUFA) science and research program are funding studies into complex active ingredients to create more efficient regulatory pathways. fda.gov This includes research into better analytical methods and control strategies for impurities, ensuring that generic drug products meet the same high standards of quality and safety as innovator products. fda.gov The ultimate goal is a holistic approach to impurity control that integrates predictive science, advanced process control, and highly sensitive analytical techniques to ensure the quality of complex APIs like calcipotriol from development through to commercial production.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Calcipotriol anhydrous impurity A [EP] in pharmaceutical formulations?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/PDA detection is the gold standard. Use a Waters HPLC system equipped with a temperature-controlled column holder and Empower software for data acquisition. Column selection should prioritize stability for polar compounds, such as C18 or phenyl-hexyl columns. Calibrate the system using EP Reference Standards (e.g., EP impurity A) and validate parameters like retention time, peak symmetry, and resolution . Ensure the mobile phase includes acetonitrile and trifluoroacetic acid (TFA) to enhance peak separation, as demonstrated in impurity profiling studies for related vitamin D analogs .

Q. How do EP impurity standards ensure compliance with pharmacopeial limits for Calcipotriol anhydrous impurity A?

  • Methodological Answer : EP Reference Standards are synthesized to ≥95% purity and validated against pharmacopeial monographs. For Calcipotriol, impurity thresholds are defined as follows:

  • Individual unspecified impurities: ≤0.10%
  • Total impurities: ≤0.70% .
    To comply, use EP impurity A as a primary reference in method validation. Perform system suitability tests with spiked samples to confirm detection limits (e.g., 0.05% for unknown impurities) and linearity across 50–150% of the target concentration .

Advanced Research Questions

Q. How can researchers design stability-indicating methods to assess degradation pathways of Calcipotriol anhydrous impurity A under stress conditions?

  • Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. For example:

  • Acidic/alkaline hydrolysis : Use 0.1M HCl or NaOH at 60°C for 24 hours.
  • Oxidative stress : Treat with 3% H₂O₂ at 25°C for 6 hours.
    Monitor degradation products via HPLC-PDA and compare retention times with EP impurity profiles. Note that Calcipotriol is highly sensitive to propylene glycol and lanolin in formulations, which accelerate degradation at 40°C . Validate method specificity by confirming baseline separation of degradation peaks from the main analyte .

Q. What experimental strategies resolve contradictions in impurity stability data across different formulations?

  • Methodological Answer : Discrepancies often arise from excipient interactions. For example, Calcipotriol in anhydrous lanolin-based formulations shows <5% degradation at 40°C over 2.5 months, whereas propylene glycol-containing formulations degrade >95% under the same conditions . To reconcile

Perform excipient compatibility studies using differential scanning calorimetry (DSC) to detect interactions.

Use LC-MS to identify degradation byproducts unique to specific matrices.

Cross-validate findings with EP impurity reference standards and published chromatographic profiles .

Q. How can researchers optimize HPLC conditions to distinguish Calcipotriol anhydrous impurity A from structurally similar analogs?

  • Methodological Answer : Adjust chromatographic parameters to enhance resolution:

  • Column : Use a 250 mm × 4.6 mm, 5 µm particle size C18 column.
  • Mobile phase : Gradient elution with 0.1% TFA in water (A) and acetonitrile (B). Start at 30% B, increase to 70% B over 25 minutes.
  • Flow rate : 1.0 mL/min .
    Validate specificity by spiking samples with related impurities (e.g., impurity B or C) and confirming baseline separation. Use PDA detection to verify spectral purity (λ = 265 nm for Calcipotriol) .

Q. What protocols ensure reliable storage and handling of Calcipotriol anhydrous impurity A reference standards?

  • Methodological Answer : Store EP Reference Standards at 2–8°C in airtight, light-resistant containers. Prior to use:

Equilibrate to room temperature in a desiccator to prevent hydration.

Prepare fresh stock solutions in acetonitrile/water (70:30 v/v) to minimize hydrolysis.

Verify stability via periodic reanalysis against certificate of analysis (CoA) data .

Method Validation and Data Interpretation

Q. How should researchers validate impurity recovery rates for Calcipotriol anhydrous impurity A in complex matrices?

  • Methodological Answer : Perform spike-and-recovery experiments at three concentration levels (50%, 100%, 150% of the specification limit). Calculate recovery using the formula:
    Recovery (%)=(Measured concentration − Background concentration)Spiked concentration×100\text{Recovery (\%)} = \frac{\text{(Measured concentration − Background concentration)}}{\text{Spiked concentration}} \times 100

Acceptable recovery ranges are 90–110% for HPLC-UV methods. Include matrix-matched calibration curves to account for excipient interference .

Q. What statistical approaches are recommended for assessing batch-to-batch variability in impurity levels?

  • Methodological Answer : Apply ANOVA to compare impurity profiles across ≥3 production batches. Use a significance threshold of p < 0.05. For out-of-specification (OOS) results, conduct root-cause analysis focusing on:

  • Raw material variability (e.g., elemental impurities from catalysts).
  • Process parameters (e.g., drying temperature, reaction time) .

Compliance and Reporting

Q. How to align impurity profiling workflows with EP, USP, and ICH guidelines?

  • Methodological Answer : Follow ICH Q3A/B and EP 5.20 for elemental impurities. Key steps include:

Risk assessment : Identify potential elemental impurities (e.g., Pd, Ni) from synthesis pathways.

Quantification : Use ICP-MS for trace metal analysis (limits: Pd ≤10 ppm, Ni ≤20 ppm) .
Document all data in alignment with USP General Chapter <1225> for method validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.